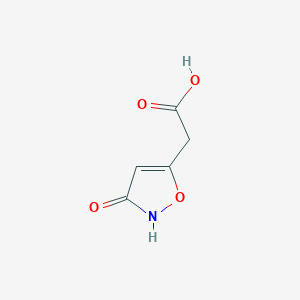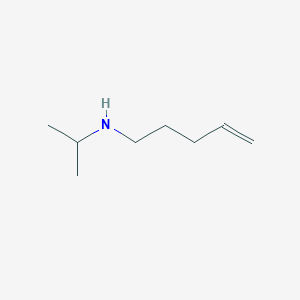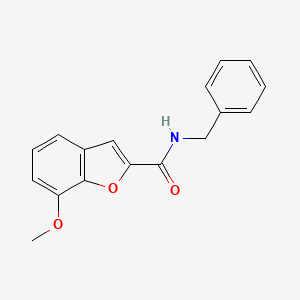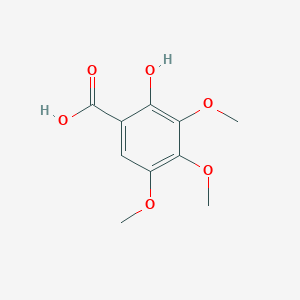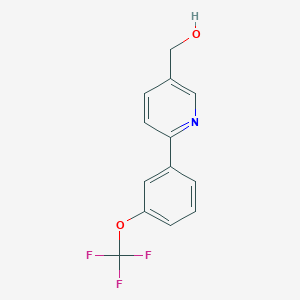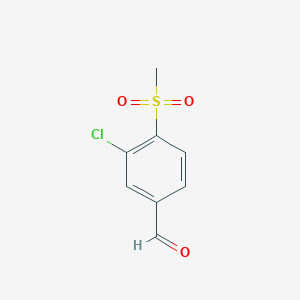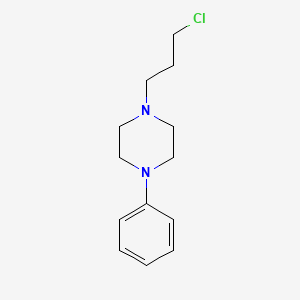
1-(3-chloropropyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloropropyl)-4-phenylpiperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloropropyl group and a phenyl group attached to the piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-4-phenylpiperazine typically involves the reaction of piperazine with 3-chloropropyl chloride and phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 1-(3-chloropropyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: The major products are substituted piperazines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are N-oxides of the original compound.
Reduction Reactions: The major products are the corresponding amines.
科学研究应用
Chemistry: 1-(3-chloropropyl)-4-phenylpiperazine is used as a building block in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It is particularly useful in the investigation of neurotransmitter receptors and their interactions with different ligands .
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their potential use as antidepressants, antipsychotics, and antihistamines .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
作用机制
The mechanism of action of 1-(3-chloropropyl)-4-phenylpiperazine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to neurotransmitter receptors, particularly serotonin receptors, and modulate their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which in turn affect various physiological processes .
相似化合物的比较
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but has a chlorophenyl group instead of a chloropropyl group.
1-(2-Chlorophenyl)piperazine: This compound has a 2-chlorophenyl group instead of a 3-chloropropyl group.
1-Phenylpiperazine: This compound lacks the chloropropyl group and has only a phenyl group attached to the piperazine ring.
Uniqueness: 1-(3-chloropropyl)-4-phenylpiperazine is unique due to the presence of both a 3-chloropropyl group and a phenyl group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
属性
CAS 编号 |
10599-17-4 |
|---|---|
分子式 |
C13H19ClN2 |
分子量 |
238.75 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C13H19ClN2/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI 键 |
AQLHJNRNLYDLDP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)oxetan-3-YL)methanol](/img/structure/B8762149.png)
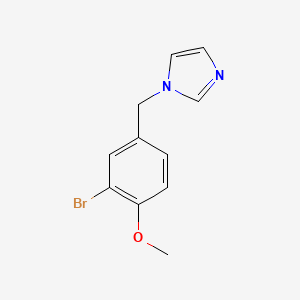
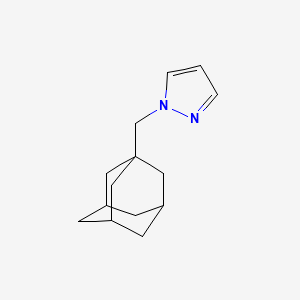
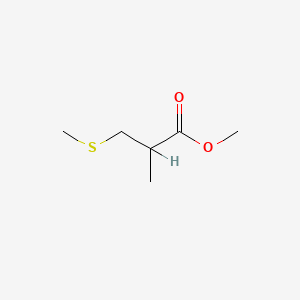
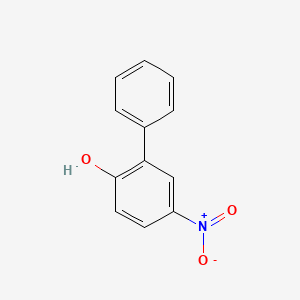
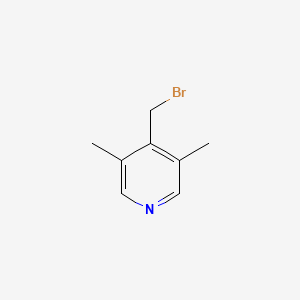
![tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B8762180.png)
